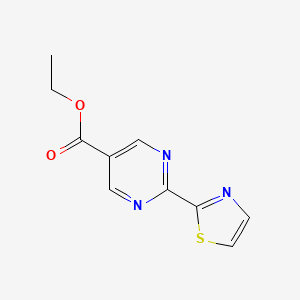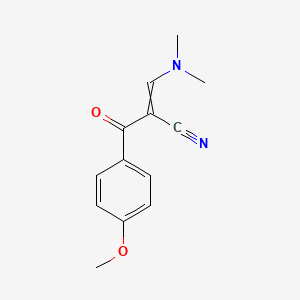
Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(tiazol-2-il)pirimidina-5-carboxilato de etilo es un compuesto heterocíclico que contiene anillos de tiazol y pirimidina. Estos anillos son conocidos por sus importantes papeles en diversos procesos biológicos y químicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(tiazol-2-il)pirimidina-5-carboxilato de etilo típicamente implica la reacción de derivados de tiazol con carboxilatos de pirimidina. Un método común incluye la condensación de 2-aminotiazol con 2-cloro-5-formilpirimidina-5-carboxilato de etilo en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base como el carbonato de potasio en un solvente como el etanol .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la síntesis a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(tiazol-2-il)pirimidina-5-carboxilato de etilo sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de tiazol.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Oxidación: Derivados oxidados del anillo de tiazol.
Reducción: Formas reducidas del anillo de pirimidina.
Sustitución: Derivados de tiazol sustituidos.
Aplicaciones Científicas De Investigación
El 2-(tiazol-2-il)pirimidina-5-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial como agente antimicrobiano y antiviral.
Medicina: Se investiga por sus propiedades neuroprotectoras y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-(tiazol-2-il)pirimidina-5-carboxilato de etilo implica su interacción con varios objetivos moleculares. El compuesto puede inhibir enzimas o receptores específicos, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas cinasas o interactuar con ácidos nucleicos, afectando los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de tiazol: Compuestos como la sulfatiazol y el ritonavir.
Derivados de pirimidina: Compuestos como el 5-fluorouracilo y la citarabina.
Singularidad
El 2-(tiazol-2-il)pirimidina-5-carboxilato de etilo es único debido a sus anillos combinados de tiazol y pirimidina, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C10H9N3O2S |
|---|---|
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
ethyl 2-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H9N3O2S/c1-2-15-10(14)7-5-12-8(13-6-7)9-11-3-4-16-9/h3-6H,2H2,1H3 |
Clave InChI |
RBJNLROUNTUHHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)






![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)


![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)


